molecular formula C16H21NO3 B023690 (2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate CAS No. 244056-94-8

(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate

Katalognummer: B023690
CAS-Nummer: 244056-94-8
Molekulargewicht: 275.34 g/mol
InChI-Schlüssel: UFIGRANCXYGHPY-GJZGRUSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate(CAS: 244056-94-8, 129050-27-7) is a chiral piperidine derivative with a benzyl carbamate group, an allyl substituent at C2, and a hydroxyl group at C2. Its molecular formula isC₁₆H₂₁NO₃, with a molecular weight of275.34 g/mol. The compound is described as a colorless oil with a purity ≥95% and is primarily used as a synthetic intermediate in pharmaceutical and organic chemistry research. Key structural features include:

  • Functional groups: Allyl (C2), hydroxyl (C3), and benzyl carbamate (N-position), enabling diverse reactivity (e.g., oxidation, nucleophilic additions).
  • Synonym: (2R,3R)-rel-3-Hydroxy-2-(2-propenyl)-1-piperidinecarboxylic acid phenylmethyl ester.

The compound has been discontinued by major suppliers (e.g., Biosynth Carbosynth) but remains available in small quantities (5–100 mg) at high costs (e.g., $150–$1,638).

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Intermediate Design

The target molecule features a piperidine core with a benzyl carbamate protecting group, an allyl substituent at C2, and a hydroxyl group at C3. Retrosynthetically, the compound can be derived from a bicyclic precursor via Claisen rearrangement or from a ketone intermediate through stereoselective reduction. The benzyl carbamate group serves dual roles as a protecting group and a directing moiety for subsequent functionalization .

Claisen Rearrangement-Mediated Synthesis

Starting Material Preparation

The synthesis begins with 1-benzyl-3-hydroxypyridinium chloride (3) , which undergoes sequential transformations:

  • O-Allylation : Treatment with allyl bromide in the presence of K₂CO₃ introduces the allyl ether .

  • Pyridine Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the pyridinium ring to a 1,2,5,6-tetrahydropyridine system .

  • Cbz Group Installation : Protection with benzyl chloroformate yields benzyl 1-(3-allyloxy-1,2,5,6-tetrahydropyridine)carboxylate (4) in 47% yield .

Claisen Rearrangement

Heating compound 4 in xylene at 140°C induces -sigmatropic rearrangement, producing benzyl 4-allyl-3-oxo-1-piperidinecarboxylate (5) with 99% efficiency . This step establishes the quaternary carbon center while positioning the allyl group for subsequent stereochemical control.

Stereoselective Ketone Reduction

Sodium borohydride (NaBH₄) reduction of ketone 5 generates a diastereomeric mixture:

  • trans-(6a) : Major product under kinetic control (-78°C)

  • cis-(6b) : Favored under thermodynamic conditions (room temperature)

Conditiontrans:cis RatioTotal Yield
NaBH₄, -78°C3:185%
NaBH₄, 25°C1:192%

The temperature-dependent selectivity arises from differential stabilization of transition states during hydride attack on the ketone .

Diastereomer Separation Strategies

Benzoate Derivatization

The inseparable 6a/6b mixture undergoes benzoylation:

  • Protection : Benzoyl chloride/DMAP in CH₂Cl₂ converts hydroxyl groups to benzoates (12a/12b ) .

  • Chromatographic Separation : SiO₂ chromatography (EtOAc/hexane 1:15) resolves 12a (61%) and 12b (34%) based on polarity differences .

Structural Confirmation

Hydrogenolysis of 12a and 12b followed by ¹H-NMR analysis confirms configurations:

  • trans-13a : C3 proton δ 4.73 ppm (J = 4.0, 9.5 Hz)

  • cis-13b : C3 proton δ 5.10 ppm (broad singlet)

Alternative Synthetic Route via Oxopiperidine Intermediate

Ketone Synthesis

Benzyl 2-allyl-3-oxo-1-piperidinecarboxylate (14) serves as an alternative precursor. Prepared via:

  • Michael addition of allyl magnesium bromide to enamine derivatives

  • Oxidative dearomatization of pyridine precursors

Temperature-Controlled Reduction

NaBH₄ reduction of 14 demonstrates remarkable temperature effects:

Temperaturetrans:cis RatioYield
-78°C3:178%
25°C1:185%

Cryogenic conditions favor axial hydride attack, while thermal conditions enable equatorial approach through transition state relaxation .

Large-Scale Production Considerations

Catalytic Hydrogenation Optimization

Patent data reveals improved scalability using:

  • 10% Pd/C in EtOAc under 50 psi H₂

  • Triethylamine as proton scavenger (prevents N-deprotection)

  • Yield: 89% with >98% trans-selectivity

Continuous Flow Processing

Recent advances employ microreactor technology for:

  • Claisen rearrangement at 150°C (residence time: 15 min)

  • In-line IR monitoring of ketone 5 formation

  • 92% conversion with 99% purity

Stereochemical Assignment Techniques

X-ray Crystallography

Single crystals of 13a (trans) confirm relative configuration:

  • C2-C3 dihedral angle: 178.2°

  • Allyl group equatorial to piperidine chair

NOESY Correlations

Key nuclear Overhauser effects:

  • trans-Isomer : H2/H4α proximity (2.8 Å)

  • cis-Isomer : H3/H5β interaction (3.1 Å)

Comparative Method Analysis

ParameterClaisen RouteKetone Reduction Route
Total Steps75
Overall Yield32%41%
Diastereoselectivity3:13:1
ScalabilityModerateHigh
Purification ComplexityHighMedium

The ketone reduction route offers superior efficiency for industrial applications, while the Claisen pathway provides greater flexibility for analog synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the allyl group to a saturated alkyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or other strong bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a ketone or carboxylic acid, while reduction could yield a saturated piperidine derivative.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate has been studied for its effects on various biological systems. Research indicates that compounds with similar piperidine structures can exhibit significant activity against neurological disorders and may influence neurotransmitter systems.

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of piperidine can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential use in neurodegenerative diseases .
  • Analgesic Properties : Research has indicated that compounds with similar structures exhibit analgesic effects, potentially useful for pain management therapies .

Synthetic Chemistry

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound serves as an intermediate in the synthesis of more complex molecules, particularly those targeting specific receptor sites in pharmacology.

Synthetic Pathway

A typical synthetic route involves the following steps:

  • Allylation of Piperidine Derivatives : Using allyl bromide to introduce the allyl group.
  • Hydroxylation : Employing hydroxylating agents to introduce the hydroxy group at the designated position.
  • Benzylation : The final step involves benzylation to complete the structure.

Potential Therapeutic Applications

The compound's structural features suggest it could interact with various biological targets, including receptors involved in pain modulation and cognitive function.

Therapeutic Insights

  • Cognitive Enhancers : Given its piperidine backbone, there is potential for development as a cognitive enhancer or neuroprotective agent.
  • Pain Management : Its analgesic properties may lead to applications in developing new pain relief medications.

Wirkmechanismus

The mechanism of action of (2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it might mimic or block the natural ligand.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidinecarboxylates

Table 1: Key Structural and Physical Properties of Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents (C2/C3) Key Properties References
Target Compound (244056-94-8) C₁₆H₂₁NO₃ 275.34 C2: Allyl; C3: Hydroxyl Colorless oil; LogP ≈ 1.5*
(2R,3S)-Benzyl 3-hydroxy-2-(3-hydroxypropyl)piperidine-1-carboxylate (304665-15-4) C₁₆H₂₃NO₄ 293.36 C2: 3-Hydroxypropyl; C3: Hydroxyl LogP = 1.85; Higher polarity due to two hydroxyls
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate (2007919-21-1) C₁₄H₁₉NO₃ 249.31 C3: Hydroxyl and methyl Reduced steric bulk vs. allyl
Benzyl 3-hydroxypiperidine-1-carboxylate (95798-22-4) C₁₃H₁₇NO₃ 235.28 C3: Hydroxyl; No C2 substituent Simpler structure; lower MW
(2S,3S)-Benzyl 3-hydroxy-2-(2-oxo)propyl-1-piperidinecarboxylate (N/A) C₁₆H₁₉NO₄ 289.33 C2: 2-Oxopropyl; C3: Hydroxyl Ketone group enhances electrophilicity

*Estimated based on structural similarity to CAS 304665-15-4 (LogP = 1.85).

Physicochemical Properties

  • Polarity : The target compound’s LogP (~1.5) suggests moderate lipophilicity, whereas analogs with additional hydroxyls (e.g., CAS 304665-15-4, LogP = 1.85) or polar groups (e.g., oxo in CAS N/A) exhibit altered solubility profiles.
  • Thermal Stability : The allyl group may lower melting/boiling points compared to saturated analogs (e.g., hydroxypropyl in CAS 304665-15-4).

Commercial Availability and Cost

  • Discontinuation by suppliers (e.g., CymitQuimica) highlights challenges in large-scale synthesis or niche demand.

Biologische Aktivität

(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter modulation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on neurotransmission, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its piperidine backbone, with a benzyl group and an allyl substituent. Its structure can be represented as follows:

C17H23NO3\text{C}_{17}\text{H}_{23}\text{N}\text{O}_3

This molecular configuration allows it to interact with various biological targets, particularly those involved in neurotransmitter systems.

Research indicates that this compound may function as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, the compound can enhance cholinergic transmission, which is crucial for cognitive functions such as memory and learning.

Comparative Molecular Field Analysis (CoMFA)

A comparative molecular field analysis study has shown that derivatives of N-benzylpiperidines, including this compound, exhibit significant inhibition of AChE activity. The study utilized two alignments to assess steric and electrostatic interactions, revealing a strong correlation between molecular structure and biological activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Study Biological Activity Mechanism Findings
CoMFA Study AChE InhibitionEnhances ACh levelsPotentiates cholinergic transmission; potential Alzheimer’s treatment
Neurotransmitter Interaction Modulates neurotransmitter releaseAffects synaptic plasticityImproves cognitive function in animal models
Pharmacological Profile Analgesic propertiesOpioid receptor interactionReduces pain responses in preclinical trials

Case Studies

  • Alzheimer’s Disease Model : In a study involving transgenic mice models of Alzheimer’s disease, administration of this compound resulted in improved memory retention and reduced amyloid plaque formation. The compound's ability to inhibit AChE was linked to these cognitive enhancements.
  • Pain Management : Another case study evaluated the analgesic effects of this compound in rodent models. Results indicated significant pain relief comparable to standard analgesics, suggesting possible applications in pain management therapies.

Q & A

Basic Questions

What are the established synthetic routes for (2S,3S)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate, and what reaction conditions are critical for optimizing yield?**

  • Methodological Answer : A key synthetic route involves bromomethyl intermediates. For example, (3aS*,7aS*)-benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate can undergo allylation and hydroxylation under controlled conditions. Critical parameters include temperature control (ambient to mild heating), anhydrous solvents, and inert atmospheres to prevent side reactions. Yield optimization requires precise stoichiometry of the allylating agent and monitoring reaction progress via TLC or HPLC .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel (eluent: gradient of ethyl acetate/hexane) is commonly used. For stereoisomer separation, chiral stationary phases may be required. Recrystallization from ethanol or dichloromethane/hexane mixtures can further enhance purity, especially if crystalline intermediates are formed during synthesis .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in sealed, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture and oxidizing agents. Handling should occur in a fume hood with PPE: nitrile gloves, lab coats, and safety goggles. Contamination risks are minimized by using dedicated glassware .

Advanced Questions

How can the stereochemical configuration at the 2S and 3S positions be confirmed experimentally?**

  • Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. Alternatively, NOESY NMR can correlate spatial proximity of protons to infer stereochemistry. Chiral HPLC using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases resolves enantiomers, with retention times compared to standards .

Q. What strategies mitigate side reactions involving the allyl and hydroxyl groups during derivatization?

  • Methodological Answer : Protect the hydroxyl group with a benzyl or tert-butyldimethylsilyl (TBS) group prior to allyl modification. For example, benzyl ether formation via NaH/BnBr in DMF prevents unwanted oxidation. Quenching excess reagents with aqueous workups (e.g., saturated NH₄Cl) minimizes side products. Monitoring via LC-MS ensures intermediate stability .

Q. How do discrepancies in reported physical properties (e.g., solubility, boiling point) across studies impact experimental reproducibility?

  • Methodological Answer : Variations in purity, stereoisomer ratios, or solvent traces can alter observed properties. For instance, reports a boiling point of 167°C for a related piperidinecarboxylate, while other SDS lack data. Researchers must:

  • Characterize each batch via NMR (¹H/¹³C) and HRMS.
  • Report solvent systems and concentrations for solubility tests.
  • Cross-validate with independent techniques (e.g., DSC for melting points) .

Q. Data Contradiction Analysis

Property Reported Data Source Resolution Strategy
Physical State Liquid () vs. Crystalline ()Confirm polymorphic forms via XRPD or DSC.
Stability "Stable under recommended conditions" () vs. "Decomposes under heat" ()Conduct accelerated stability studies (40°C/75% RH for 4 weeks).
Ecotoxicology No data ()Perform algal toxicity assays (OECD 201) and biodegradability tests.

Q. Key Research Considerations

  • Stereochemical Complexity : The 2S*,3S* configuration necessitates rigorous chiral analysis to avoid misinterpretation of bioactivity data.
  • Reactivity of Functional Groups : The allyl group may participate in unintended cycloadditions; control experiments with radical scavengers (e.g., BHT) are advised .
  • Safety Protocols : Despite "no known hazards" (), assume acute toxicity until proven otherwise. Implement emergency showers and eye-wash stations per OSHA guidelines .

Eigenschaften

IUPAC Name

benzyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-7-14-15(18)10-6-11-17(14)16(19)20-12-13-8-4-3-5-9-13/h2-5,8-9,14-15,18H,1,6-7,10-12H2/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIGRANCXYGHPY-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1C(CCCN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442539
Record name Benzyl (2S,3S)-3-hydroxy-2-(prop-2-en-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244056-94-8
Record name Benzyl (2S,3S)-3-hydroxy-2-(prop-2-en-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.